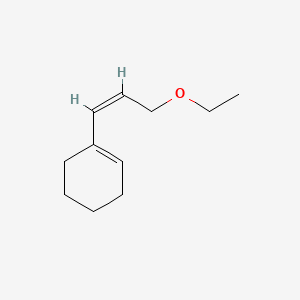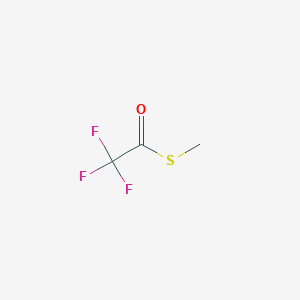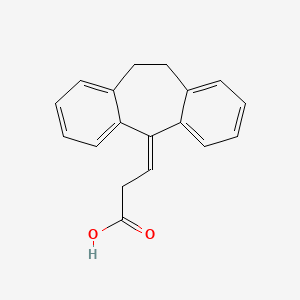
Propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- is a complex organic compound with a unique structure that includes a dibenzo[a,d]cycloheptene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- typically involves the reaction of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one with appropriate reagents to introduce the propanoic acid moiety. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the desired transformation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may block muscarinic acetylcholine receptors, affecting cholinergic nerve activity in the central and peripheral nervous systems .
Comparación Con Compuestos Similares
Similar Compounds
Nortriptyline hydrochloride: This compound has a similar dibenzo[a,d]cycloheptene structure and is used as an antidepressant.
Amitriptyline: Another compound with a similar structure, used for its antidepressant and anxiolytic properties.
Uniqueness
Propanoic acid, 3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)- is unique due to its specific functional groups and the potential for diverse chemical reactions. Its applications in various fields, including medicine and materials science, highlight its versatility and importance.
Propiedades
Número CAS |
40443-03-6 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propanoic acid |
InChI |
InChI=1S/C18H16O2/c19-18(20)12-11-17-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)17/h1-8,11H,9-10,12H2,(H,19,20) |
Clave InChI |
PZVBWDPQGLSYGO-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]-5-methylphenol](/img/structure/B14667971.png)
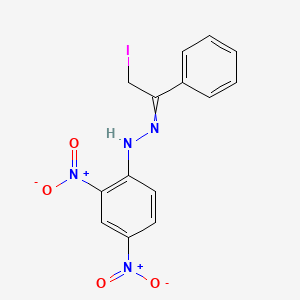
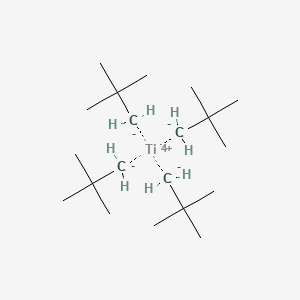
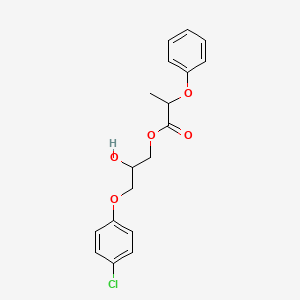
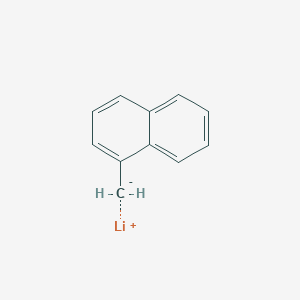

![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)



![Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-](/img/structure/B14668036.png)

